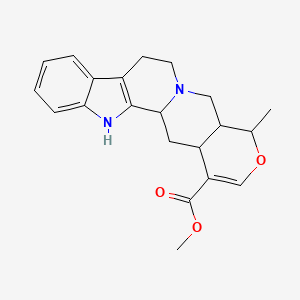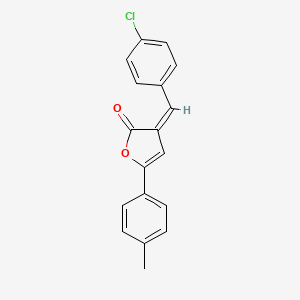
methyl 19-methyl-16,17-didehydrooxayohimban-16-carboxylate
描述
Methyl 19-methyl-16,17-didehydrooxayohimban-16-carboxylate, commonly known as MDO, is a chemical compound that belongs to the class of yohimbine alkaloids. It is a synthetic derivative of yohimbine and has been extensively studied for its potential applications in scientific research. In
科学研究应用
MDO has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is its potential as a selective alpha-2 adrenoceptor antagonist. This property makes it a potential candidate for the treatment of various diseases, including depression, anxiety, and erectile dysfunction. MDO has also been studied for its potential use as a radioligand in PET imaging studies.
作用机制
MDO acts as a selective alpha-2 adrenoceptor antagonist, which means it blocks the action of the alpha-2 adrenoceptor. This receptor is found in various parts of the body, including the brain, and is involved in regulating various physiological processes. By blocking this receptor, MDO can potentially modulate the activity of various neurotransmitters, including norepinephrine and dopamine.
Biochemical and Physiological Effects:
MDO has been shown to have various biochemical and physiological effects. In animal studies, MDO has been shown to increase the release of norepinephrine and dopamine in the brain, leading to increased locomotor activity and arousal. It has also been shown to increase the release of insulin and glucagon, leading to increased blood glucose levels. MDO has also been shown to have anti-inflammatory effects.
实验室实验的优点和局限性
One of the main advantages of using MDO in lab experiments is its selectivity for the alpha-2 adrenoceptor. This makes it a potential candidate for studying the role of this receptor in various physiological processes. However, one of the limitations of using MDO is its potential toxicity. High doses of MDO have been shown to cause liver damage in animal studies.
未来方向
There are several future directions for research on MDO. One potential area of research is its potential as a treatment for depression and anxiety. MDO has been shown to increase the release of neurotransmitters that are involved in regulating mood, and it may have potential as a novel antidepressant. Another area of research is its potential as a radioligand in PET imaging studies. MDO may be useful in studying the distribution and activity of alpha-2 adrenoceptors in the brain. Finally, more research is needed to better understand the potential toxic effects of MDO and to determine safe dosages for use in lab experiments.
合成方法
MDO can be synthesized through a multistep process involving the reaction of yohimbine with various reagents. One of the most commonly used methods involves the reaction of yohimbine with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in the presence of methanol. This reaction leads to the formation of MDO as a yellow crystalline solid. Other methods involve the use of different reagents and solvents, but the overall process remains similar.
属性
IUPAC Name |
methyl 16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-12-16-10-23-8-7-14-13-5-3-4-6-18(13)22-20(14)19(23)9-15(16)17(11-26-12)21(24)25-2/h3-6,11-12,15-16,19,22H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRTOGORTSDXSFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=CC=CC=C45 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10863385 | |
| Record name | Methyl 19-methyl-16,17-didehydro-18-oxayohimban-16-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10863385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
483-04-5, 6474-90-4 | |
| Record name | Ajmalicine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95087 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ajmalicine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72133 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tetrahydroalstonine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72115 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Q & A
Q1: What are the primary pharmacological effects of Raubasin?
A1: Raubasin has been studied for its vasodilating properties, particularly its potential to improve cerebral and peripheral blood circulation. [, , , ]
Q2: How does Raubasin exert its vasodilatory effects?
A2: While the exact mechanism remains unclear, research suggests Raubasin might influence blood vessels through adrenolytic and sympatholytic actions. [] Further investigation is needed to fully elucidate its mode of action.
Q3: What is the absorption and excretion profile of Raubasin in rats?
A3: Research indicates that after oral administration in rats, Raubasin is absorbed and undergoes metabolism. It is then excreted, along with some metabolites, through biliary elimination. []
Q4: What analytical methods are available for quantifying Raubasin in biological samples?
A4: A sensitive method utilizing solvent extraction, thin-layer chromatography, and in situ fluorimetric quantitation has been developed for determining Raubasin concentrations in biological fluids like plasma and urine. This method offers a detection limit of 0.02 mug with high recovery rates. []
Q5: Which plants are known sources of Raubasin?
A5: Raubasin is primarily isolated from Catharanthus roseus, commonly known as the Madagascar periwinkle. [, , , , ]
Q6: What is the molecular formula and weight of Raubasin?
A6: Raubasin has a molecular formula of C21H24N2O3 and a molecular weight of 352.43 g/mol. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2-methoxyethyl)-N-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-2-propanamine](/img/structure/B4998198.png)

![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-2,3,4-trimethoxy-N-methylbenzamide](/img/structure/B4998208.png)
![1-allyl-5-[3-bromo-4-(2-propyn-1-yloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4998222.png)
![1-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-4-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B4998226.png)
![2-(4-chlorophenyl)-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]acetamide](/img/structure/B4998228.png)
![N-{2-[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide trifluoroacetate](/img/structure/B4998230.png)
![1-{[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-4-phenylpiperazine](/img/structure/B4998236.png)
![methyl N-[(4-methyl-5-phenyl-2-thienyl)carbonyl]glycinate](/img/structure/B4998245.png)

![2-(3-{[1-(4-chlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)-N-phenylacetamide](/img/structure/B4998260.png)
![N-{[(4-butylphenyl)amino]carbonothioyl}-3-chloro-4-ethoxybenzamide](/img/structure/B4998269.png)
![1-[(3-methylphenoxy)acetyl]-4-(3-phenylpropyl)piperazine oxalate](/img/structure/B4998275.png)
